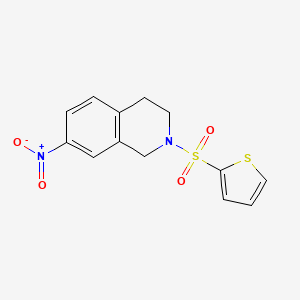

7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a nitro group, a thiophene-2-sulfonyl group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

Introduction of the Nitro Group: Nitration of the tetrahydroisoquinoline core can be performed using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Thiophene-2-sulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline core with thiophene-2-sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to modify the nitro group or the thiophene ring.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Reduction of Nitro Group: Formation of 7-amino-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline.

Substitution of Sulfonyl Group: Formation of various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate

One of the primary applications of 7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline is in the realm of medicinal chemistry. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development. The compound's nitro group and thiophene sulfonyl moiety may enhance its pharmacological properties by facilitating interactions with enzymes or receptors.

Case Study: Inhibition of Specific Transporters

A recent study investigated the inhibitory effects of derivatives similar to this compound on specific transporters. The results indicated that modifications in the nitro group's position significantly impacted the inhibitory potency against sterol O-acyltransferase (SOAT) and sodium/bile acid cotransporter (ASBT). For instance, compounds with a nitro group in the ortho position exhibited varying degrees of inhibition, suggesting that structural nuances can influence biological activity .

Organic Synthesis

Intermediate in Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations that can lead to the creation of more complex molecules.

Table 1: Synthetic Routes and Yields

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Sulfonylation | Tetrahydroisoquinoline | 7-Nitro-2-(thiophene-2-sulfonyl) derivative | 85 |

| Nucleophilic Substitution | Diethylaminoethyl chloride | N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline] | 90 |

These reactions highlight the compound's versatility as a precursor for synthesizing other biologically active molecules.

Material Science

Conductivity and Fluorescence

In material science, compounds like this compound are explored for their potential to impart unique properties to materials. The thiophene component is known for its conductive properties, which can be leveraged in developing organic electronic devices.

Case Study: Conductive Polymers

Research has shown that incorporating thiophene derivatives into polymer matrices can enhance electrical conductivity. For example, blending this compound with poly(3-hexylthiophene) resulted in improved charge transport characteristics compared to pure polymer systems .

Mechanism of Action

The mechanism of action of 7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group and the thiophene-2-sulfonyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

7-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the thiophene-2-sulfonyl group.

2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group.

7-Nitro-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: Contains a phenylsulfonyl group instead of a thiophene-2-sulfonyl group.

Uniqueness

7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the nitro group and the thiophene-2-sulfonyl group

Biological Activity

7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Tetrahydroisoquinoline Core : This can be achieved through cycloaddition reactions involving an aniline derivative and appropriate carbonyl compounds.

- Introduction of the Thiophene Sulfonyl Group : This step often utilizes thiophene-2-sulfonyl chloride in the presence of a base to facilitate sulfonylation.

- Nitro Group Introduction : The nitro group is usually introduced via electrophilic nitration reactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of tetrahydroisoquinolines exhibit significant antimicrobial activity. For instance, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines have shown promising antifungal effects against various species such as Aspergillus and Penicillium, with some derivatives demonstrating moderate to high yields in biological assays .

| Compound | Antifungal Activity | Yield (%) |

|---|---|---|

| Derivative 5 | Significant against Aspergillus spp. | 35-91 |

| Derivative 6 | Moderate against Penicillium spp. | 50-70 |

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of tetrahydroisoquinoline derivatives. For example, compounds similar to 7-nitro derivatives have been evaluated for their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress . The structural modifications in the nitro and sulfonyl groups are crucial for enhancing neuroprotective effects.

The biological mechanism underlying the activity of this compound is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of catechol O-methyltransferase (COMT), which plays a critical role in catecholamine metabolism. Inhibiting this enzyme can lead to increased levels of norepinephrine and dopamine in the brain .

- Antioxidant Activity : The presence of the nitro group is associated with enhanced antioxidant properties, which can mitigate oxidative stress in neuronal tissues.

Case Studies

- Neuroprotective Study : A study evaluating a series of tetrahydroisoquinoline derivatives found that specific structural modifications significantly increased neuroprotective effects against oxidative stress in neuronal cell cultures .

- Antimicrobial Evaluation : Another research project focused on synthesizing various sulfonyl derivatives demonstrated that certain compounds exhibited potent antimicrobial activity against resistant bacterial strains .

Properties

IUPAC Name |

7-nitro-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S2/c16-15(17)12-4-3-10-5-6-14(9-11(10)8-12)21(18,19)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHVRLSMGPLMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.